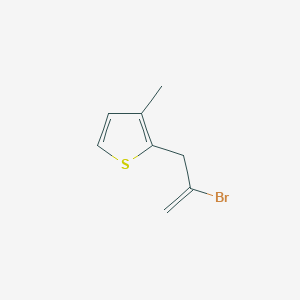

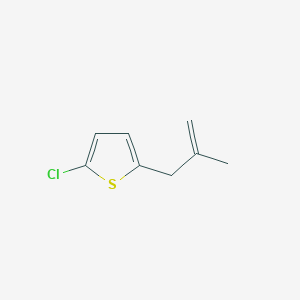

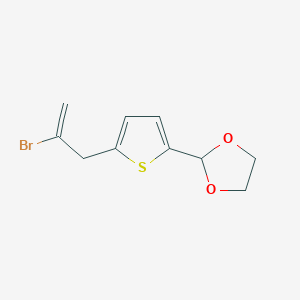

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene

Übersicht

Beschreibung

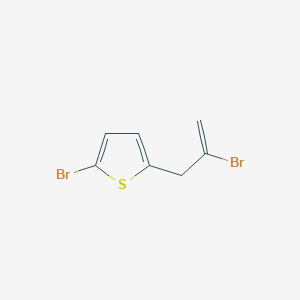

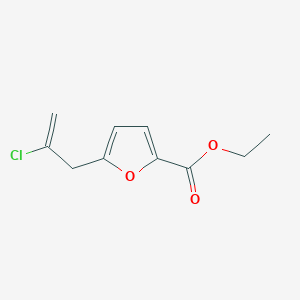

3-(5-(1,3-Dioxolan-2-yl)-2-thienyl)-2-methyl-1-propene (3-(5-thienyl)-2-methyl-1-propene) is a synthetic compound that belongs to the dioxolane family of compounds. It is an organic compound with a molecular formula of C10H12O2S. 3-(5-thienyl)-2-methyl-1-propene has been used in a variety of scientific research applications, including as a potential therapeutic agent for treating a range of diseases.

Wissenschaftliche Forschungsanwendungen

Wittig Olefinations

This compound finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes with triphenylphosphine and a derivative of phosphonium salt.

Fluorescent Probe Preparation

It is applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . These probes are important tools in biochemistry and cell biology to study the role of these amino acids in various biological processes.

Synthesis of KN-93

The compound is used for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . Calmodulin kinase II is an enzyme that has been implicated in a number of pathological conditions, including heart disease and neurological disorders.

Preparation of Spirobenzofuran Piperidines

It is used for the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands . These ligands have potential therapeutic applications in the treatment of pain, cancer, and central nervous system disorders.

Synthesis of Antitumor Agents

The compound is used in the synthesis of antitumor agents . This could potentially lead to the development of new treatments for various types of cancer.

Preparation of Indole Derivatives

It is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives have a wide range of biological activities and are part of many natural products and pharmaceuticals.

Oxidation of Alkenes

Stereoselective formation of substituted 1,3-dioxolanes is achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .

Synthesis of Triazoles

New triazoles containing 1,3-dioxolane rings have been synthesized . These compounds possess some fungicidal and plant growth regulant activities , which could be useful in agriculture.

Eigenschaften

IUPAC Name |

2-[5-(2-methylprop-2-enyl)thiophen-2-yl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8(2)7-9-3-4-10(14-9)11-12-5-6-13-11/h3-4,11H,1,5-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWGEUKGVSUTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(S1)C2OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.